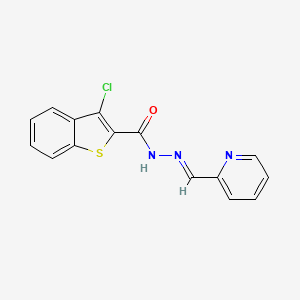

![molecular formula C17H20ClN5O B5572417 2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" often involves complex organic reactions, including the use of pyrrolidinyl and pyrimidinyl groups. For example, the preparation and characterization of crystalline forms of related compounds involve X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy, highlighting the intricate nature of their synthesis (Yanagi et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated through techniques like X-ray diffraction, which provides insights into the polymorphic forms, and spectroscopic methods including IR and NMR, which help in understanding the functional group vibrations and molecular backbone respectively. The structural analysis of related compounds has shown that different polymorphs can exhibit distinct thermal and spectroscopic properties, indicating the importance of molecular structure on the compound's physical properties (Yanagi et al., 2000).

Chemical Reactions and Properties

Compounds with a similar structure undergo various chemical reactions, including acylation, cycloaddition, and substitution reactions, which can significantly alter their chemical properties and potential applications. For instance, acylation reactions of related pyrimidine derivatives can lead to the formation of different acylated products, demonstrating the compound's reactivity and versatility in chemical synthesis (Steinlin & Vasella, 2009).

Physical Properties Analysis

The physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the compound's behavior in different environments. For related compounds, thermal analysis and X-ray powder diffraction are essential tools in determining their physical state, stability, and crystalline forms, which in turn affect their solubility and potential for formulation (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are key factors in the application of such compounds. Studies on related compounds have shown that their chemical properties can be tailored through synthetic modifications, leading to compounds with desired reactivity and chemical behavior (Steinlin & Vasella, 2009).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, pyrimidine derivatives have shown a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidine scaffolds in drug design (Rahmouni et al., 2016). Similarly, benzamide derivatives have been explored for their neuroleptic activity, where compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide demonstrated significant potency, suggesting potential applications in psychosis treatment (Iwanami et al., 1981).

Organic Synthesis and Chemical Reactions

In organic synthesis, the reactivity of pyrimidine and benzamide analogs has been exploited to develop new chemical transformations. For example, the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties involves strategic functionalization of the pyrimidine nucleus, demonstrating the compound's utility in synthesizing biologically active molecules (El-Bayouki et al., 1988). Additionally, the preparation and characterization of crystalline forms of related compounds underscore the importance of understanding solid-state properties for pharmaceutical applications (Yanagi et al., 2000).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of pyrimidine and benzamide derivatives have been a significant focus of research. Studies have synthesized and evaluated new coumarin derivatives, including pyrimidinones, for their antimicrobial activity, highlighting the potential of these compounds in addressing resistant microbial strains (Al-Haiza et al., 2003). Moreover, alkylating benzamides with melanoma cytotoxicity have been discovered, indicating the potential of benzamide derivatives in targeted cancer therapy (Wolf et al., 2004).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-6-2-1-5-13(14)17(24)20-8-7-19-15-11-16(22-12-21-15)23-9-3-4-10-23/h1-2,5-6,11-12H,3-4,7-10H2,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUJETSWIGWNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)

![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)